molecular formula C7H3BrN2O5 B8636665 5-Bromo-2,4-dinitrobenzaldehyde

5-Bromo-2,4-dinitrobenzaldehyde

Cat. No.: B8636665
M. Wt: 275.01 g/mol
InChI Key: RHBYFCYFCRTTKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,4-dinitrobenzaldehyde is a brominated aromatic aldehyde featuring two nitro groups at the 2- and 4-positions and a bromine atom at the 5-position of the benzene ring. Such compounds are typically intermediates in pharmaceuticals, agrochemicals, and materials science, where their reactivity and stability are tailored through substituent modification .

Properties

Molecular Formula

C7H3BrN2O5

Molecular Weight

275.01 g/mol

IUPAC Name

5-bromo-2,4-dinitrobenzaldehyde

InChI

InChI=1S/C7H3BrN2O5/c8-5-1-4(3-11)6(9(12)13)2-7(5)10(14)15/h1-3H

InChI Key

RHBYFCYFCRTTKQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)[N+](=O)[O-])[N+](=O)[O-])C=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Influence on Reactivity

  • This compound : The nitro groups at positions 2 and 4 strongly deactivate the aromatic ring via electron withdrawal, directing further electrophilic substitution to the meta position relative to existing substituents. Bromine, a moderate electron-withdrawing group, further enhances deactivation .
  • 5-Bromo-2,4-difluorobenzaldehyde (CAS 473416-91-0) : Fluorine atoms at positions 2 and 4 are weaker electron-withdrawing groups compared to nitro, resulting in a less deactivated ring. This compound is more reactive toward nucleophilic attacks .
  • 4-Bromo-3-nitrobenzaldehyde : A single nitro group at position 3 and bromine at position 4 create a moderately deactivated system. The nitro group directs subsequent reactions to the meta position, while bromine may participate in halogen bonding .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Key Features
5-Bromo-2,4-difluorobenzaldehyde C₇H₃BrF₂O 221 1.758 229.4 High volatility, fluorinated
4-Bromo-3-nitrobenzaldehyde C₇H₄BrNO₃ ~230 N/A N/A High melting point (>150°C)
5-Bromo-2-hydroxy-4-methoxybenzaldehyde C₈H₇BrO₃ 231 N/A N/A Soluble in polar solvents

Key Observations :

  • Nitro groups significantly increase molecular weight and melting points due to enhanced intermolecular forces (e.g., dipole-dipole interactions).
  • Fluorinated analogs exhibit lower boiling points compared to nitro derivatives, reflecting weaker intermolecular interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.